molecular formula C18H19ClFNO2S2 B2885928 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1704638-72-1

4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2885928
CAS No.: 1704638-72-1
M. Wt: 399.92
InChI Key: VRDOCSBBCGAPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound characterized by its unique structural features. This compound belongs to the thiazepane family, which consists of heterocyclic compounds containing sulfur and nitrogen atoms in a seven-membered ring. The presence of chlorine and fluorine atoms in its structure adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the core thiazepane ring One common approach is the cyclization of appropriately substituted amino acids or their derivatives under acidic conditions. The fluorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of thioethers or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-((3-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

  • 4-((4-Chlorobenzyl)sulfonyl)-7-(3-fluorophenyl)-1,4-thiazepane

  • 4-((4-Chlorobenzyl)sulfonyl)-7-(4-fluorophenyl)-1,4-thiazepane

Uniqueness: The uniqueness of 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane lies in its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfonyl]-7-(2-fluorophenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2S2/c19-15-7-5-14(6-8-15)13-25(22,23)21-10-9-18(24-12-11-21)16-3-1-2-4-17(16)20/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDOCSBBCGAPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.